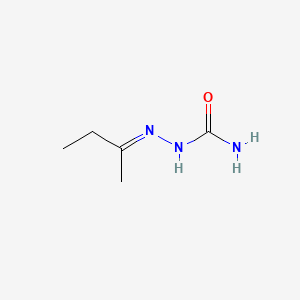

Methyl ethyl ketone semicarbazone

Description

Structure

3D Structure

Properties

CAS No. |

75039-23-5 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

[(E)-butan-2-ylideneamino]urea |

InChI |

InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |

InChI Key |

TYLYPMBEMALHLV-QPJJXVBHSA-N |

Isomeric SMILES |

CC/C(=N/NC(=O)N)/C |

Canonical SMILES |

CCC(=NNC(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Methyl ethyl ketone semicarbazone?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of methyl ethyl ketone semicarbazone (MEKSC). It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of the underlying chemical processes. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or interested in this compound.

Physical and Chemical Properties

This compound is the product of a condensation reaction between methyl ethyl ketone (MEK) and semicarbazide (B1199961). It is a solid at room temperature and exhibits solubility in polar solvents.[1]

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and its parent ketone, methyl ethyl ketone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(E)-butan-2-ylideneamino]urea | [1] |

| CAS Number | 624-46-4 | [2][3] |

| Molecular Formula | C₅H₁₁N₃O | [2][3] |

| Molecular Weight | 129.16 g/mol | [1] |

| Melting Point | 140 °C | [2] |

| Boiling Point | 239.23 °C (rough estimate) | [3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in polar solvents like ethanol (B145695) and water. | [1] |

Table 2: Physical and Chemical Properties of Methyl Ethyl Ketone

| Property | Value | Reference(s) |

| CAS Number | 78-93-3 | [4] |

| Molecular Formula | C₄H₈O | [4] |

| Molecular Weight | 72.11 g/mol | [4] |

| Melting Point | -86 °C | [5] |

| Boiling Point | 80 °C | [5] |

| Density | 0.805 g/mL at 20 °C | [4] |

| Solubility in Water | 29 g/100 mL at 20 °C | [5] |

| Appearance | Colorless liquid | [4] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of semicarbazones from ketones.[3]

Materials:

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate (B1210297)

-

Ethanol

-

Methyl ethyl ketone (2-butanone)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Cold ethanol for washing

-

Vacuum oven

Procedure:

-

To a stirring suspension of semicarbazide hydrochloride (1.00 eq.) in ethanol, add anhydrous sodium acetate (1.30 eq.).

-

Heat the resulting suspension to reflux and stir for 1 hour.

-

Filter the suspension while hot and transfer the filtrate to a new flask.

-

Add methyl ethyl ketone (0.90 eq.) to the filtrate.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Allow the reaction to cool to room temperature and let it stand overnight to facilitate precipitation.

-

Filter the resulting suspension and wash the solid product with cold ethanol (3 x 50 mL).

-

Collect the solid and dry it under reduced pressure in a vacuum oven at 60 °C to yield the final product.

Purification by Recrystallization

If further purification is necessary, the crude this compound can be recrystallized.[6]

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude semicarbazone derivative in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

If turbidity persists, add a small amount of hot ethanol until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration and wash with a cold ethanol/water mixture.

-

Dry the crystals, and the success of the recrystallization can be verified by measuring the melting point.[6]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum will reveal key functional groups. Expected characteristic peaks include N-H stretching (urea) in the range of 3200-3400 cm⁻¹, C=O stretching (amide) between 1660-1680 cm⁻¹, and C=N stretching (imine) from 1590-1610 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group attached to the imine carbon (a singlet), and the N-H protons of the semicarbazide moiety (broad signals).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the urea, the imine carbon, and the carbons of the methyl and ethyl groups. A reference to a ¹³C NMR spectrum for this compound exists in the literature.[7]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. Common fragmentation patterns for semicarbazones involve the initial loss of HNCO, NH₂CONH₂, or NH₂CONH.[8] For ketones, major fragmentation occurs via cleavage of the C-C bonds adjacent to the carbonyl group.[9]

Visualizations

The following diagrams illustrate the key chemical processes involved with this compound.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for MEKSC.

References

- 1. This compound (75039-23-5) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0179 - METHYL ETHYL KETONE [inchem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Methyl Ethyl Ketone Semicarbazone

Introduction

Methyl ethyl ketone semicarbazone, systematically named [(E)-butan-2-ylideneamino]urea, is an imine derivative formed through the condensation reaction of methyl ethyl ketone (MEK) and semicarbazide (B1199961).[1] Semicarbazones are a class of compounds frequently utilized in analytical and organic chemistry for the identification and characterization of aldehydes and ketones, as they typically form stable, crystalline solids with sharp melting points.[1] Beyond their role in derivatization, semicarbazones and their analogues have garnered significant interest for their diverse biological activities, including potential antiviral, anticancer, and anticonvulsant properties.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of this compound for researchers in chemistry and drug development.

Synthesis of this compound

The synthesis involves a condensation reaction between the carbonyl group of methyl ethyl ketone and the terminal primary amine group of semicarbazide. The reaction is typically carried out in an ethanol (B145695) solution with sodium acetate (B1210297) acting as a buffer to neutralize the hydrochloride salt of the semicarbazide, liberating the free base to react.

Overall Reaction:

CH₃COCH₂CH₃ + H₂NNHCONH₂·HCl

CH3COONa,C2H5OHExperimental Protocol

This protocol is adapted from established general procedures for semicarbazone synthesis.[3][4]

-

Preparation of Semicarbazide Solution : In a 100 mL round-bottom flask, prepare a suspension of semicarbazide hydrochloride (2.23 g, 20 mmol) in 30 mL of ethanol.

-

Addition of Buffer : To the stirring suspension, add anhydrous sodium acetate (2.46 g, 30 mmol).

-

Liberation of Semicarbazide : Heat the resulting mixture to reflux with continuous stirring for approximately one hour. This process generates the free semicarbazide base.

-

Reaction Mixture Preparation : Filter the hot suspension to remove the precipitated sodium chloride. Transfer the hot filtrate to a new flask.

-

Addition of Ketone : Add methyl ethyl ketone (1.44 g, 20 mmol) to the hot filtrate.

-

Reaction : Heat the reaction mixture to reflux and maintain stirring for two hours.

-

Crystallization : Allow the reaction mixture to cool slowly to room temperature and then let it stand overnight to facilitate complete crystallization of the product.

-

Isolation : Collect the resulting white crystalline solid by suction filtration.

-

Washing : Wash the solid product with three portions of cold ethanol (10 mL each) to remove any unreacted starting materials or soluble impurities.

-

Drying : Dry the purified this compound under reduced pressure in a vacuum oven at 60 °C to yield the final product.

Reactant Data

| Compound | Formula | Molecular Wt. ( g/mol ) | Moles (mmol) | Quantity |

| Methyl Ethyl Ketone | C₄H₈O | 72.11[5] | 20 | 1.44 g |

| Semicarbazide HCl | CH₆ClN₃O | 111.53 | 20 | 2.23 g |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 30 | 2.46 g |

| Ethanol | C₂H₅OH | 46.07 | - | 30 mL |

Structural Characterization

To confirm the identity and purity of the synthesized product, a combination of physical and spectroscopic methods is employed.

Physical Properties and Purification

-

Appearance : White crystalline solid.

-

Purification : If necessary, the product can be further purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[6] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form high-purity crystals.

-

Melting Point : Semicarbazones are known to have sharp, well-defined melting points, which are useful for identification.[1] While a specific melting point for this compound is not consistently reported, analogous semicarbazones typically melt in the range of 160–200°C.[7] Experimental determination is crucial for characterization.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The vibrational wavenumbers confirm the formation of the C=N imine bond and the persistence of the amide functionality from the semicarbazide moiety.[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400-3200 | N-H Stretching | Amine (NH₂) and Amide (N-H) |

| ~2970-2880 | C-H Stretching | Alkyl (CH₃, CH₂) |

| ~1680 | C=O Stretching | Amide I band (Urea C=O) |

| ~1650 | C=N Stretching | Imine |

| ~1580 | N-H Bending | Amine/Amide II band |

Data is inferred from spectral analysis of ethyl methyl ketone semicarbazone and general spectroscopic principles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups attached to the imine carbon, as well as signals for the NH and NH₂ protons. The chemical shifts (δ) would be approximately:

-

Triplet and quartet for the CH₂ and CH₃ of the ethyl group.

-

Singlet for the methyl group.

-

Broad singlets for the NH and NH₂ protons.

-

-

¹³C NMR : The carbon NMR spectrum confirms the number of unique carbon environments. Based on the structure [(E)-butan-2-ylideneamino]urea, five distinct carbon signals are expected.[8]

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Urea) | ~158-162 |

| C=N (Imine) | ~155-160 |

| -CH₂- (Ethyl) | ~30-35 |

| -CH₃ (Methyl on Imine) | ~15-20 |

| -CH₃ (Ethyl) | ~10-15 |

Expected chemical shift ranges are based on standard values for similar functional groups.[8]

Visualized Workflows

Synthesis Workflow

Caption: A flowchart illustrating the key stages of the synthesis and purification process.

Structural Characterization Logic

Caption: A diagram showing the relationship between the compound and characterization techniques.

References

- 1. Semicarbazone - Wikipedia [en.wikipedia.org]

- 2. sid.ir [sid.ir]

- 3. prepchem.com [prepchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. fao.org [fao.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound (75039-23-5) for sale [vulcanchem.com]

- 8. (Butan-2-ylideneamino)urea | C5H11N3O | CID 5324390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Methyl Ethyl Ketone Semicarbazone: An Analytical Guide

Introduction: Methyl ethyl ketone semicarbazone (MEKSC) is a derivative of methyl ethyl ketone formed by a condensation reaction with semicarbazide (B1199961). Semicarbazones are a class of compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties.[1] Accurate structural elucidation and characterization are paramount in the research and development of such compounds. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction between methyl ethyl ketone (2-butanone) and semicarbazide hydrochloride. A base, such as sodium acetate (B1210297), is used to neutralize the hydrochloride salt, liberating the free semicarbazide to react with the carbonyl group of the ketone.

Experimental Protocol: Synthesis

-

Preparation of Semicarbazide Solution: A solution of semicarbazide hydrochloride and a molar equivalent of sodium acetate is prepared in a mixture of ethanol (B145695) and water. The mixture is warmed gently to facilitate dissolution.

-

Reaction Mixture: Methyl ethyl ketone is added dropwise to the prepared semicarbazide solution with continuous stirring.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 1-3 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce crystallization of the product. The resulting white solid precipitate of this compound is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent, such as aqueous ethanol, to achieve high purity.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Caption: Experimental workflow for the synthesis of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds within the molecule, with characteristic absorption bands corresponding to specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Data Presentation: IR Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3470 | N-H (of NH₂) | Asymmetric Stretch | Medium |

| ~3300 | N-H (of NH₂) | Symmetric Stretch | Medium |

| ~3180 | N-H (Amide) | Stretch | Medium-Broad |

| ~2970-2880 | C-H (Alkyl) | Stretch | Medium-Strong |

| ~1685 | C=O (Amide I) | Stretch | Strong |

| ~1580 | C=N | Stretch | Strong |

| ~1460 | C-H (Alkyl) | Bend | Medium |

| ~1375 | C-H (Alkyl) | Bend | Medium |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

The presence of a strong absorption band around 1685 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide, while the strong band near 1580 cm⁻¹ corresponds to the C=N imine linkage, confirming the formation of the semicarbazone. The bands in the region of 3470-3180 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for a comprehensive analysis of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom.

Data Presentation: ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. Due to the presence of (E/Z) isomers, some signals may appear as pairs. The major isomer's data is presented here.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | Triplet (t) | 3H | CH₃ (Ethyl) |

| ~1.90 | Singlet (s) | 3H | CH₃ (Methyl) |

| ~2.25 | Quartet (q) | 2H | CH₂ (Ethyl) |

| ~6.20 | Broad Singlet (br s) | 2H | NH₂ |

| ~9.50 | Singlet (s) | 1H | NH |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The triplet at ~1.05 ppm and the quartet at ~2.25 ppm are characteristic of an ethyl group. The singlet at ~1.90 ppm corresponds to the methyl group attached to the imine carbon. The broad singlet around 6.20 ppm is assigned to the two protons of the terminal NH₂ group, and the downfield singlet at ~9.50 ppm is characteristic of the amide NH proton.

Data Presentation: ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~10.5 | CH₃ (Ethyl) |

| ~16.0 | CH₃ (Methyl) |

| ~30.0 | CH₂ (Ethyl) |

| ~155.0 | C=N |

| ~158.0 | C=O |

Note: Chemical shifts are approximate and can vary with solvent.

The spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The signals in the upfield region (~10-30 ppm) are assigned to the sp³ hybridized carbons of the methyl and ethyl groups. The two downfield signals at ~155.0 ppm and ~158.0 ppm are characteristic of the sp² hybridized carbons of the imine (C=N) and carbonyl (C=O) groups, respectively.

References

An In-depth Technical Guide to the Reaction Mechanism of Methyl Ethyl Ketone with Semicarbazide

This technical guide provides a comprehensive overview of the reaction mechanism between methyl ethyl ketone (MEK) and semicarbazide (B1199961), leading to the formation of methyl ethyl ketone semicarbazone. The content is tailored for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, relevant quantitative data, and experimental protocols.

Reaction Overview and Mechanism

The reaction of methyl ethyl ketone, a ketone, with semicarbazide, an amine derivative, is a classic example of a condensation reaction that results in the formation of a semicarbazone.[1][2] This reaction is a type of imine formation and proceeds through a nucleophilic addition-elimination mechanism.[3][4][5] The overall reaction is acid-catalyzed and reversible.[3][6][7]

The reaction is known to occur in two primary, consecutive steps:

-

A general acid-catalyzed nucleophilic attack by the semicarbazide on the carbonyl carbon of the methyl ethyl ketone to form a tetrahedral intermediate known as a carbinolamine.[8]

-

An acid-catalyzed dehydration (elimination of a water molecule) of the unstable carbinolamine intermediate to yield the final semicarbazone product.[6][8]

The overall rate of the reaction is highly dependent on the pH of the reaction medium. The formation of imine compounds like semicarbazones is generally fastest around a pH of 5.[3][7] At a higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary for its removal as water.[3][7] Conversely, at a very low pH, the amine reactant becomes protonated, forming its non-nucleophilic ammonium (B1175870) conjugate acid, which hinders the initial nucleophilic attack.[6][7]

It is important to note that although semicarbazide possesses two -NH2 groups, only the one that is not directly attached to the carbonyl group is reactive as a nucleophile.[3][6][7] The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance with the carbonyl group, making it amide-like and significantly less nucleophilic.[6][9]

Visualizing the Reaction Pathway

The following diagram illustrates the overall transformation of methyl ethyl ketone and semicarbazide into this compound.

Detailed Step-by-Step Mechanism

The detailed mechanism involves several proton transfer steps, highlighting the crucial role of the acid catalyst.

Quantitative Data

The table below summarizes the second-order rate constants for the reaction of semicarbazide with different ketones at various temperatures, illustrating the impact of steric hindrance on the reaction rate.[8]

| Compound | Temperature (°C) | k2 x 10² (litre mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal mol⁻¹) | Entropy of Activation (ΔS‡) (e.u.) |

| Cis-2,6-diphenyltetrahydropyran-4-one | 30 | 57.8 | - | - |

| 3-Methyl-2,6-diphenyltetrahydropyran-4-one | 30 | 2.03 | 14.4 | -22.04 |

| 40 | 4.26 | |||

| 45 | 6.06 | |||

| 50 | 8.53 | |||

| 3-Ethyl-2,6-diphenyltetrahydropyran-4-one | 40 | 1.06 | 13.56 | -26.20 |

| 45 | 1.48 | |||

| 50 | 2.06 | |||

| 3,5-Dimethyl-2,6-diphenyltetrahydropyran-4-one | 50 | 0.962 | - | - |

Data extracted from a study on substituted tetrahydropyran-4-ones in 80% ethanol-water (v/v) at pH = 6.4.[8]

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Methyl ethyl ketone (MEK)

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297) (anhydrous or trihydrate)

-

Water

-

Beakers

-

Erlenmeyer flask

-

Reflux condenser (optional, for less reactive ketones)

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

-

Ice bath

-

Melting point apparatus

Procedure:

-

Preparation of Semicarbazide Solution: In a 100 mL beaker, dissolve a calculated amount of semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a buffer to neutralize the HCl, liberating the free semicarbazide base and maintaining a suitable pH.[1]

-

Preparation of Ketone Solution: In a separate 250 mL Erlenmeyer flask, dissolve an equimolar amount of methyl ethyl ketone in a small volume of ethanol.[1]

-

Reaction Mixture: Slowly add the semicarbazide solution to the stirring solution of methyl ethyl ketone at room temperature. The synthesis of semicarbazones is typically carried out at room temperature.[1]

-

Precipitation: The product, this compound, is often insoluble and will precipitate out of the solution as a white solid.[1] The mixture may be stirred for 1-2 hours to ensure the completion of the reaction. If precipitation is slow, the flask can be cooled in an ice bath to promote crystallization.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using spectroscopic techniques such as FTIR and NMR.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

References

- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 2. Semicarbazone formation [quimicaorganica.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. youtube.com [youtube.com]

A Technical Deep Dive into the Biological Versatility of Semicarbazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Semicarbazone derivatives have surfaced as a dynamic and highly promising class of compounds within medicinal chemistry, displaying a wide array of biological activities. This technical guide offers a detailed exploration of the anticancer, anticonvulsant, and antimicrobial properties of these derivatives. It is crafted for professionals in research, science, and drug development, presenting a thorough overview of quantitative structure-activity relationships, comprehensive experimental methodologies, and the fundamental molecular mechanisms of action. The information herein aims to empower the rational design and advancement of new therapeutic agents based on the semicarbazone scaffold.

Semicarbazones are organic compounds formed through the condensation reaction of a ketone or aldehyde with semicarbazide.[1] The resultant Schiff bases feature a distinct pharmacophore, the azomethine group (-C=N-), which is pivotal to their varied biological effects.[1] The structural adaptability of semicarbazones permits straightforward modifications to their physicochemical characteristics, thereby enabling the enhancement of their therapeutic capabilities.[1] This guide will explore the principal biological activities of semicarbazone derivatives, furnishing quantitative data, experimental protocols, and mechanistic insights to bolster current and future drug discovery initiatives.

Anticancer Activity

Semicarbazone derivatives have demonstrated notable cytotoxic effects across a range of cancer cell lines.[1] Their potential as anticancer agents is frequently linked to their capacity to trigger apoptosis, interrupt the cell cycle, and inhibit crucial signaling pathways implicated in the proliferation and survival of cancer cells.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Arylsemicarbazone 3c | HL-60 (Leukemia) | 13.08 | [2] |

| Arylsemicarbazone 4a | HL-60 (Leukemia) | 11.38 | [2] |

| Phenyl Semicarbazone 11q | HT29 (Colon) | 0.32 - 1.57 | [3] |

| Phenyl Semicarbazone 11s | HT29 (Colon) | 0.32 - 1.57 | [3] |

| Thiosemicarbazone FA4 | MCF7 (Breast) | 1.53 | [4] |

| Thiosemicarbazone FA4 | A549 (Lung) | 1.84 | [4] |

| Thiosemicarbazone PS3 | MCF7 (Breast) | 1.81 | [4] |

| Thiosemicarbazone PS3 | A549 (Lung) | 2.20 | [4] |

Signaling Pathways in Anticancer Activity

Several semicarbazone derivatives have been demonstrated to induce apoptosis in cancer cells via the intrinsic or mitochondrial pathway.[1] This process is marked by the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic proteins.[1] Furthermore, certain semicarbazone derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and c-Met kinase.[1][2] Inhibition of these kinases can disrupt the cell cycle and block signaling pathways essential for cancer cell proliferation and survival.[1][2]

Proposed signaling pathway for the anticancer activity of semicarbazone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Semicarbazone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of the semicarbazone derivatives and incubate for 48-72 hours.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

Anticonvulsant Activity

Semicarbazones have been investigated as novel anticonvulsants, showing promise in preclinical screening models.[6] The anticonvulsant activity is often attributed to the presence of an aryl binding site, a hydrogen bonding domain, and an electron donor group, suggesting a mechanism of action that may involve the inhibition of sodium ion (Na+) channels.[7]

Quantitative Anticonvulsant Activity Data

The following table presents data from anticonvulsant screening of representative semicarbazone derivatives.

| Compound | Test | Administration | Dose (mg/kg) | Activity | Reference |

| SCZ3 | MES & ScSty | Intraperitoneal | 100 | Potent anticonvulsant effect | [6] |

| SCZ4 | MES & ScSty | Intraperitoneal | 100 | Potent anticonvulsant effect | [6] |

| Compound 1 | MES | - | ED₅₀ = 10 | Active | [8] |

| C0102862 | MES (oral) | - | PI > 315 | More potent than carbamazepine, phenytoin, and valproate | [7] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical screen for anticonvulsant drugs, representing a model for generalized tonic-clonic seizures.[6]

Materials:

-

Male albino mice or Wistar rats

-

Semicarbazone derivatives

-

Vehicle (e.g., DMSO)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Electroconvulsiometer

-

Oral feeding needle or syringes for intraperitoneal injection

Procedure:

-

Divide the animals into groups: control, standard, and test groups for each semicarbazone derivative.

-

Administer the vehicle to the control group, the standard drug to the standard group, and the test compounds to the respective test groups (typically at a dose of 100 mg/kg, intraperitoneally).[6]

-

After a set period (e.g., 0.5 and 4 hours), subject each animal to an electrical stimulus via corneal or ear electrodes using an electroconvulsiometer.[9]

-

Observe the animals for the presence or absence of the tonic hind limb extension phase.

-

The abolition of the tonic extensor phase is considered the endpoint for anticonvulsant activity.

-

For potent compounds, determine the ED₅₀ (the dose that protects 50% of the animals from the induced seizure).[1]

Workflow for the Maximal Electroshock (MES) anticonvulsant screening.

Antimicrobial Activity

Semicarbazones are also recognized for their broad-spectrum antimicrobial properties, with activity demonstrated against various bacterial and fungal strains.[3] The antimicrobial effects of semicarbazones and their thio-analogs are thought to arise from interference with essential cellular processes in microorganisms, such as the inhibition of deoxyribonucleotide synthesis, disruption of cell wall biosynthesis, and interference with the maintenance of thiol levels within the cells.[10]

Quantitative Antimicrobial Activity Data

The following table provides a summary of the antimicrobial activity of selected semicarbazone derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Hydroxy Semicarbazone 7 | E. Coli | 31.25 | [11] |

| Hydroxy Semicarbazone 7 | P. aeruginosa | 62.5 | [11] |

| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 (µmol/mL) | [3] |

| Lapachol semicarbazone | Enterococcus faecalis | 0.10 (µmol/mL) | [3] |

| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 (µmol/mL) | [3] |

| Lapachol semicarbazone | Staphylococcus aureus | 0.10 (µmol/mL) | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[10]

Materials:

-

Semicarbazone compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the semicarbazone compounds in a suitable solvent like DMSO.[10]

-

Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the semicarbazone compounds in the broth medium.[10]

-

Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[10]

-

Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 18-24 hours.[10]

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[3]

Conclusion

Semicarbazone derivatives represent a highly versatile scaffold for the development of new therapeutic agents with a wide range of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.[1] This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijsar.in [ijsar.in]

- 7. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Coordination Chemistry of Methyl Ethyl Ketone Semicarbazone with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the coordination chemistry of methyl ethyl ketone semicarbazone (MEKSC) with various metal ions. It covers the synthesis, structural characterization, spectroscopic properties, and biological activities of these metal complexes, presenting a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development. While research specifically on MEKSC complexes is limited, this guide draws upon established principles and data from closely related semicarbazone complexes to provide a comprehensive framework.

Introduction to this compound and its Coordinating Properties

This compound is a Schiff base ligand formed from the condensation reaction of methyl ethyl ketone and semicarbazide (B1199961). Semicarbazones are a versatile class of ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms, allowing them to coordinate with a wide range of metal ions.[1][2] The MEKSC ligand can exist in tautomeric keto and enol forms, influencing its coordination behavior. In the keto form, it typically acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the imine nitrogen.[3] In the enol form, after deprotonation, it can act as a monoanionic bidentate or tridentate ligand.[3] This versatility in coordination modes leads to the formation of metal complexes with diverse geometries and interesting chemical and biological properties.

Synthesis of this compound and its Metal Complexes

Synthesis of this compound (MEKSC)

The synthesis of MEKSC is a straightforward condensation reaction.

Experimental Protocol:

-

Materials: Methyl ethyl ketone, semicarbazide hydrochloride, sodium acetate (B1210297), ethanol (B145695), water.

-

Procedure: A solution of semicarbazide hydrochloride and an equivalent amount of sodium acetate is prepared in a minimal amount of water. This solution is then added to an ethanolic solution of methyl ethyl ketone. The mixture is typically stirred at room temperature or gently warmed for a few hours. The product, this compound, precipitates out of the solution and can be collected by filtration, washed with cold ethanol and water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

General Synthesis of Metal Complexes with MEKSC

The synthesis of metal complexes of MEKSC generally involves the reaction of the ligand with a metal salt in an appropriate solvent.

Experimental Protocol:

-

Materials: this compound (MEKSC), metal salts (e.g., chlorides, nitrates, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.), ethanol, methanol, or other suitable solvents.

-

Procedure: An ethanolic solution of the metal salt is added dropwise to a stirred ethanolic solution of the MEKSC ligand, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction mixture is then refluxed for several hours. The formation of a precipitate indicates the formation of the complex. The solid complex is then filtered, washed with the solvent, and dried in a desiccator.[5][6][7]

Figure 1: General workflow for the synthesis and characterization of MEKSC metal complexes.

Structural and Spectroscopic Characterization

The characterization of MEKSC and its metal complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the semicarbazone ligand to the metal ion.

| Functional Group | Ligand (MEKSC) Wavenumber (cm⁻¹) | Complex Wavenumber (cm⁻¹) | Interpretation of Shift in Complex |

| ν(N-H) of NH₂ | ~3400-3200 | Largely unchanged | The terminal amino group is not involved in coordination.[8] |

| ν(C=O) | ~1680-1660 | Shifts to lower frequency (~1650-1630) | Coordination of the carbonyl oxygen to the metal ion.[6][8] |

| ν(C=N) | ~1620-1600 | Shifts to lower or higher frequency | Coordination of the azomethine nitrogen to the metal ion.[6][8] |

| ν(M-O) | - | ~600-400 | Formation of a metal-oxygen bond.[8] |

| ν(M-N) | - | ~500-400 | Formation of a metal-nitrogen bond.[8] |

Note: The exact wavenumbers can vary depending on the metal ion and the overall structure of the complex.

Electronic (UV-Vis) Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.

| Transition | Typical Wavelength Range (nm) | Assignment |

| π → π | 200-300 | Intra-ligand transitions within the aromatic or conjugated system of the semicarbazone.[1][6] |

| n → π | 300-400 | Intra-ligand transition involving non-bonding electrons on the oxygen and nitrogen atoms.[1][6] |

| d-d transitions | 400-800 | Electronic transitions between the d-orbitals of the central metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[1][9] |

| Ligand to Metal Charge Transfer (LMCT) | Variable | Transfer of electron density from the ligand to the metal ion. |

Table 1: General UV-Vis Spectral Data for Semicarbazone Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primarily used for the characterization of the diamagnetic metal complexes (e.g., Zn(II), Cd(II)).

| Nucleus | Ligand (MEKSC) Chemical Shift (δ, ppm) | Complex Chemical Shift (δ, ppm) | Interpretation of Shift in Complex |

| ¹H (N-H of amide) | ~10.0 | Downfield shift | Indicates coordination of the carbonyl oxygen.[1] |

| ¹H (CH₃, CH₂) | Variable | Shifts upon coordination | Changes in the electronic environment upon complexation. |

| ¹³C (C=O) | ~170-180 | Downfield shift | Confirmation of carbonyl oxygen coordination.[1] |

| ¹³C (C=N) | ~150-160 | Downfield shift | Confirmation of azomethine nitrogen coordination.[1] |

Table 2: General NMR Spectral Data for Diamagnetic Semicarbazone Complexes

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the metal complexes. Although no crystal structures have been reported specifically for MEKSC complexes, related semicarbazone complexes exhibit a variety of coordination geometries, including distorted octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the complex.[5][10]

Biological Activities of MEKSC Metal Complexes

Semicarbazone and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][11] The biological activity is often enhanced upon complexation with a metal ion. This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the lipid membranes of microorganisms.[12]

Antimicrobial and Antifungal Activity

Metal complexes of semicarbazones have shown promising activity against various bacterial and fungal strains. The proposed mechanism of action involves the inhibition of DNA synthesis or the disruption of cellular protein synthesis by binding to enzymes or other critical biomolecules.[3]

| Metal Ion | Typical Activity |

| Cu(II) | Often exhibits high antibacterial and antifungal activity.[12][13] |

| Ni(II) | Shows moderate to good antimicrobial activity.[12] |

| Co(II) | Generally displays good biological activity. |

| Zn(II) | Often exhibits significant antibacterial and antifungal properties. |

Table 3: General Biological Activity Trends of Semicarbazone Metal Complexes

Note: The specific activity depends on the microbial strain and the structure of the complex.

Figure 2: Proposed mechanism of antimicrobial action for MEKSC metal complexes.

Future Perspectives

The coordination chemistry of this compound presents a promising area for further research. Future studies should focus on the synthesis and characterization of a wider range of metal complexes with this ligand. Obtaining single-crystal X-ray structures would be invaluable for establishing definitive structure-activity relationships. Furthermore, detailed investigations into the mechanisms of biological action, including potential signaling pathways affected by these complexes, could pave the way for the development of novel therapeutic agents. The exploration of their catalytic potential in various organic reactions also remains a largely untapped field of study.

References

- 1. revistabionatura.com [revistabionatura.com]

- 2. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]

- 3. Synthesis and characterization of semicarbazone metal complexes of Sn(IV) and Zr(IV) | Semantic Scholar [semanticscholar.org]

- 4. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Divalent Transition Metal Complexes Containing Thiosemicarbazone Ligands – Oriental Journal of Chemistry [orientjchem.org]

- 8. Exploring a novel copper(II) semicarbazone–pyranoquinoline complex: synthesis, spectroscopic profiling, and DFT insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrar.org [ijrar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl Ethyl Ketone Semicarbazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methyl ethyl ketone (MEK) semicarbazone in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the key principles of solvent selection, provides a detailed experimental protocol for determining solubility, and presents logical workflows for these processes. This information is intended to empower researchers to effectively determine the solubility of MEK semicarbazone in their laboratories.

Qualitative Solubility Profile

The selection of an appropriate solvent for a given compound is guided by the principle of "like dissolves like." Methyl ethyl ketone semicarbazone, a derivative of a ketone, possesses both polar (due to the semicarbazide (B1199961) moiety with its carbonyl and amine groups) and non-polar (due to the ethyl and methyl groups) characteristics. Therefore, its solubility will be significant in solvents with intermediate polarity.

Based on general principles of organic chemistry and information on recrystallization of similar compounds, the following organic solvents are likely candidates for dissolving MEK semicarbazone:

-

Alcohols (e.g., Methanol, Ethanol): These protic polar solvents are often effective in dissolving compounds with hydrogen bonding capabilities, such as the N-H and C=O groups in the semicarbazone. Ethanol is a very common and effective recrystallization solvent.[1][2]

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): As the parent ketone of the semicarbazone, MEK itself, and other ketones like acetone, are likely to be good solvents due to structural similarities.[1]

-

Esters (e.g., Ethyl Acetate): These polar aprotic solvents are versatile and widely used for dissolving a broad range of organic compounds.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents can be effective, particularly if the compound has limited solubility in alcohols or esters.[2]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These are less polar than alcohols but can still be effective solvents.[1]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): For less polar compounds, these solvents can be useful, especially at elevated temperatures.[2]

-

Solvent Mixtures: In cases where a single solvent does not provide the desired solubility profile, particularly for recrystallization, solvent mixtures are often employed. Common mixtures include hexane/acetone, hexane/THF, and methanol/water.[1][3]

It is important to note that for compounds with acidic or basic functionalities, their solubility can be significantly altered by adjusting the pH.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Constant temperature water bath or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Spatula

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the suspension to settle for a short period within the constant temperature environment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C).

-

Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Data Analysis:

The solubility can be expressed in various units. The most common are:

-

Grams of solute per 100 g of solvent:

-

Mass of solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

-

Mole fraction (χ):

-

Moles of solute = Mass of solute / Molar mass of MEK semicarbazone

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction (χ) = Moles of solute / (Moles of solute + Moles of solvent)

-

Visualizations

The following diagrams illustrate the logical workflows for solvent selection and experimental solubility determination.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Caption: Logical workflow for selecting an appropriate solvent system for a given compound.

References

Methyl Ethyl Ketone Semicarbazone: A Technical Overview of its Crystalline Structure and Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and melting point of methyl ethyl ketone semicarbazone. While specific experimental data for this compound is not extensively available in published literature, this document outlines the established methodologies for its synthesis, purification, and characterization, drawing upon data from analogous compounds to provide a predictive framework.

Physicochemical Properties

This compound, also known as 2-butanone (B6335102) semicarbazone, is the product of a condensation reaction between methyl ethyl ketone and semicarbazide (B1199961).[1] Semicarbazones are a class of crystalline solids that are valuable in organic chemistry for the identification and characterization of aldehydes and ketones through melting point analysis.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁N₃O | [1] |

| Molecular Weight | 129.16 g/mol | [3] |

| Appearance | White powder/solid at room temperature | [3] |

| CAS Number | 624-46-4, 75039-23-5 | [1][3] |

| Melting Point | Not definitively quantified in available literature. Analogous semicarbazones typically exhibit melting points between 160–200°C. | [3] |

| Solubility | Soluble in polar solvents like ethanol (B145695) and water. | [3] |

Crystalline Structure

For instance, studies on other semicarbazones have revealed a triclinic crystal system with the space group P1.[4] This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. X-ray powder diffraction is also a powerful tool for the unequivocal identification of semicarbazones, offering greater specificity than melting point analysis, especially when comparing structurally similar compounds.[2]

Table 2: Exemplary Crystallographic Data for a Semicarbazone Crystal

(Note: This data is for a representative semicarbazone and is provided for illustrative purposes.)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis is a standard condensation reaction.

Materials:

-

Methyl ethyl ketone (2-butanone)

-

Semicarbazide hydrochloride

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

Procedure:

-

A solution of semicarbazide hydrochloride and sodium acetate is prepared in a mixture of ethanol and water.

-

Methyl ethyl ketone is slowly added to this solution with stirring.

-

The mixture is refluxed for 1-2 hours.

-

The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the semicarbazone product.

-

The resulting solid is collected by vacuum filtration.

-

The crude product is washed with cold water and a small amount of cold ethanol to remove unreacted starting materials and impurities.

Purification by Recrystallization

To obtain a pure crystalline product suitable for melting point and XRD analysis, recrystallization is essential.

Procedure:

-

The crude semicarbazone is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried thoroughly.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

A small amount of the dried, purified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Single-Crystal X-ray Diffraction

This technique provides definitive structural information.

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The diffraction pattern is recorded as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and the electron density distribution, from which the crystal structure is solved and refined.

References

Theoretical Scrutiny of Methyl Ethyl Ketone Semicarbazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Methyl Ethyl Ketone Semicarbazone (MEKS). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the molecule's structural and electronic properties, underpinned by computational chemistry and spectroscopic analysis.

Molecular Structure and Properties

This compound is a derivative of methyl ethyl ketone and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties, making the study of their molecular structure crucial for understanding their mechanism of action and for the design of new therapeutic agents.[1]

Theoretical Molecular Geometry

The molecular geometry of this compound has been investigated using computational methods.[1] Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set is a commonly employed method for optimizing the geometry of such molecules.[1] The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for defining the three-dimensional arrangement of the atoms and understanding the molecule's reactivity and interaction with biological targets.

While the full optimized geometrical parameters for this compound are not publicly available in tabulated form, a closely related molecule, acetone (B3395972) semicarbazone, has been studied by X-ray crystallography, providing experimental data for the semicarbazone core.[2] By combining this experimental data with the computational approaches applied to this compound, a highly probable molecular structure can be elucidated.

Table 1: Predicted and Reference Molecular Geometry Parameters

| Parameter | Atom Pair/Triplet/Quadruplet | Predicted Value (Å or °) | Reference Value (Acetone Semicarbazone, Å or °)[2] |

| Bond Lengths | |||

| C=O | ~1.24 | 1.242 | |

| C-N (amide) | ~1.33 | 1.328 | |

| N-N | ~1.38 | 1.385 | |

| C=N | ~1.28 | 1.278 | |

| N-C (imine) | ~1.46 | 1.465 (avg. C-C) | |

| C-C (ethyl) | ~1.52 | - | |

| C-C (methyl) | ~1.51 | 1.505 (avg.) | |

| Bond Angles | |||

| O=C-N (amide) | ~123 | 123.3 | |

| N-C-N (amide) | ~117 | 117.1 | |

| C-N-N | ~119 | 119.3 | |

| N-N=C | ~117 | 116.9 | |

| N=C-C (ethyl) | ~121 | - | |

| N=C-C (methyl) | ~116 | 115.8 (avg.) | |

| Dihedral Angles | |||

| O=C-N-N | ~180 (trans) | 178.6 | |

| C-N-N=C | ~180 (trans) | 176.8 |

Note: Predicted values are estimations based on computational studies of this compound and experimental data from acetone semicarbazone.

Experimental Protocols

Synthesis of this compound

The synthesis of semicarbazones is typically achieved through a condensation reaction between a ketone or aldehyde and semicarbazide hydrochloride in the presence of a base.

Detailed Methodology:

-

Reactant Preparation: A solution of semicarbazide hydrochloride and a base (e.g., sodium acetate) is prepared in a suitable solvent, typically a mixture of ethanol (B145695) and water.

-

Reaction: Methyl ethyl ketone is added to the semicarbazide solution. The mixture is then refluxed for a period of 1-2 hours.

-

Crystallization: The reaction mixture is cooled, often in an ice bath, to induce crystallization of the semicarbazone product.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent like aqueous ethanol to obtain the pure product.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. Key vibrational frequencies are expected for the N-H, C=O, C=N, and C-N bonds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. Spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: The spectrum would show distinct signals for the protons of the methyl and ethyl groups, as well as the protons of the semicarbazone moiety (NH and NH₂).

-

¹³C NMR: The spectrum would display signals for all the carbon atoms in the molecule, including the characteristic peaks for the carbonyl (C=O) and imine (C=N) carbons.

Computational Workflow

The theoretical investigation of the molecular structure of this compound follows a systematic computational workflow. This process involves the use of quantum chemical calculations to predict the molecule's geometry and electronic properties.

Caption: Computational workflow for the theoretical study of molecular structure.

This in-depth guide provides a foundational understanding of the theoretical and experimental approaches to studying the molecular structure of this compound. The presented data and methodologies offer a valuable resource for researchers engaged in the fields of computational chemistry, medicinal chemistry, and drug discovery.

References

The Genesis and Evolution of Semicarbazones: A Technical Guide for the Modern Researcher

An in-depth exploration of the discovery, synthesis, and therapeutic applications of semicarbazone compounds, tailored for researchers, scientists, and drug development professionals in the field of organic and medicinal chemistry.

Introduction

Semicarbazones, a class of organic compounds characterized by the functional group R¹R²C=N-NH-C(=O)NH₂, have carved a significant niche in the landscape of organic chemistry and drug discovery. Formed through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961), these compounds have transitioned from their early use as simple derivatives for the identification of carbonyl compounds to a versatile scaffold for the development of potent therapeutic agents.[1] Their inherent structural features, including a hydrogen bonding domain, an electron donor group, and a hydrophobic aryl binding site, contribute to their diverse biological activities, which encompass anticancer, anticonvulsant, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of semicarbazones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

I. Historical Perspective: The Dawn of a Versatile Functional Group

The late 19th century was a period of profound advancement in organic chemistry, marked by a shift away from the theory of vitalism and toward the laboratory synthesis of complex organic molecules. It was within this vibrant scientific landscape that semicarbazones emerged. While a singular "discovery" paper is not readily identifiable, the foundational work on the condensation of carbonyl compounds with hydrazine (B178648) derivatives laid the groundwork for their synthesis.

The synthesis of semicarbazide, the essential precursor to semicarbazones, was a critical step. Although early synthetic methods existed, the work of Johannes Thiele and O. Stange in 1894, while not the first synthesis of semicarbazide itself, provided significant contributions to the understanding of nitrogen-containing compounds and their reactions. Their investigations into the reactions of hydrazine derivatives were instrumental in paving the way for the systematic synthesis and characterization of compounds like semicarbazones.

Initially, the primary application of semicarbazones was in analytical chemistry. Their formation as crystalline solids with sharp, distinct melting points made them invaluable for the identification and characterization of aldehydes and ketones. This practice became a standard method in organic chemistry laboratories for decades. However, as the 20th century progressed, the focus shifted towards exploring the biological potential of this versatile class of compounds, leading to the discovery of their wide-ranging therapeutic activities.

II. Synthesis of Semicarbazone Compounds

The synthesis of semicarbazones is fundamentally a condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide or its hydrochloride salt. The reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon.

General Synthesis Workflow

The logical flow of a typical semicarbazone synthesis experiment is depicted below.

Experimental Protocols

Protocol 1: Classical Synthesis of Vanillin (B372448) Semicarbazone

This protocol describes the synthesis of vanillin semicarbazone, a compound that has demonstrated in vivo anticancer activity.[3][4]

-

Materials: Vanillin, semicarbazide hydrochloride, sodium acetate (B1210297), ethanol (B145695), water.

-

Procedure:

-

Dissolve semicarbazide hydrochloride (0.01 mol) and sodium acetate (0.01 mol) in 10 mL of water.

-

In a separate flask, dissolve vanillin (0.01 mol) in 20 mL of ethanol.

-

Add the semicarbazide solution to the vanillin solution with constant stirring.

-

A precipitate will form. Continue stirring for 30 minutes.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure vanillin semicarbazone.

-

-

Characterization: The product can be characterized by its melting point (literature value: 229 °C) and spectroscopic methods (IR, NMR).[3]

Protocol 2: Modern One-Pot Synthesis of Semicarbazone Derivatives

Modern synthetic approaches often favor one-pot reactions for their efficiency and reduced waste.

-

Materials: Aldehyde or ketone, hydrazine hydrate (B1144303), phenylisocyanate, methanol (B129727).

-

Procedure:

-

To a solution of the carbonyl compound (1 mmol) in methanol (10 mL), add hydrazine hydrate (1 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylisocyanate (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, the precipitated product is filtered, washed with cold methanol, and dried.

-

III. Therapeutic Applications and Mechanisms of Action

Semicarbazones have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities. Their therapeutic potential is largely attributed to their ability to interact with various biological targets, leading to the modulation of key signaling pathways.

A. Anticancer Activity

Numerous semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] Their anticancer mechanism often involves the induction of apoptosis (programmed cell death).

Signaling Pathway: Semicarbazone-Induced Intrinsic Apoptosis

Several semicarbazones trigger the intrinsic or mitochondrial pathway of apoptosis.[6] This process is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Quantitative Data: Anticancer Activity of Semicarbazones

The following table summarizes the in vitro anticancer activity of representative semicarbazone compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Vanillin Semicarbazone | Ehrlich Ascites Carcinoma (in vivo) | Effective at 10 mg/kg | [3][4] |

| Compound 7j (Steroidal thiosemicarbazone) | HepG2 (Liver) | 3.52 | [6] |

| 4-(4-fluorophenoxy)benzaldehyde semicarbazone | - | - | [2] |

| Arylsemicarbazide 4 | TOV 112D (Ovary) | GI = 70-80% at 50-100 µg/mL | [7] |

B. Anticonvulsant Activity

A significant area of research for semicarbazones has been in the development of anticonvulsant agents.[2][8][9] The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels in neurons.

Signaling Pathway: Semicarbazone as a Sodium Channel Blocker

By blocking sodium channels, semicarbazones can reduce the excessive firing of neurons that leads to seizures.[2]

Quantitative Data: Anticonvulsant Activity of Semicarbazones

The following table presents data on the anticonvulsant activity of a lead semicarbazone compound compared to established drugs.[2][10]

| Compound | Test Model | ED₅₀ (mg/kg, oral) | Protective Index (PI) | Reference |

| 4-(4-fluorophenoxy)benzaldehyde semicarbazone | MES | 1.59 | > 315 | [2][10] |

| Carbamazepine | MES | - | 101 | [2] |

| Phenytoin | MES | - | > 21.6 | [2] |

| Valproate | MES | - | > 2.17 | [2] |

IV. Conclusion and Future Directions

From their humble beginnings as analytical reagents, semicarbazones have evolved into a cornerstone of medicinal chemistry research. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive scaffold for the development of novel therapeutics. The extensive research into their anticancer and anticonvulsant activities has elucidated key mechanisms of action, providing a solid foundation for the rational design of next-generation drug candidates.

Future research in this field will likely focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical space around the semicarbazone scaffold will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity.[7]

-

Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by semicarbazones will be crucial for their clinical translation.

-

Drug Delivery and Formulation: Investigating novel drug delivery systems and formulations can help overcome challenges related to the solubility and bioavailability of some semicarbazone derivatives.

-

Exploration of New Therapeutic Areas: The diverse biological activities of semicarbazones suggest that their therapeutic potential may extend beyond cancer and epilepsy.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo anticancer activity of vanillin semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo anticancer activity of vanillin semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Semicarbazone--a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Methyl Ethyl Ketone Semicarbazone

**Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of methyl ethyl ketone semicarbazone. The synthesis is achieved through a condensation reaction between methyl ethyl ketone (MEK) and semicarbazide (B1199961) hydrochloride in the presence of a buffering agent. This protocol is intended for researchers in organic chemistry, drug development, and related scientific fields.

Introduction

Semicarbazones are a class of compounds derived from the reaction of an aldehyde or ketone with semicarbazide.[1] This reaction, which forms an imine derivative, is a reliable method for the identification and characterization of carbonyl compounds, as semicarbazones are typically stable, crystalline solids with sharp, well-defined melting points.[2]